molecular formula C21H24N2O4 B14953328 3,4,5-trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B14953328
M. Wt: 368.4 g/mol
InChI Key: GQCKMEFXXIAHOV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with trimethoxy groups and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide would yield an amine derivative.

Scientific Research Applications

3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes essential for cancer cell survival . The compound’s trimethoxyphenyl group is crucial for its binding to these targets and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide is unique due to the presence of both the trimethoxybenzamide and indole moieties, which confer distinct biological activities and potential therapeutic applications. Its structure allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylindol-1-yl)ethyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-14-6-5-7-17-16(14)8-10-23(17)11-9-22-21(24)15-12-18(25-2)20(27-4)19(13-15)26-3/h5-8,10,12-13H,9,11H2,1-4H3,(H,22,24)

InChI Key

GQCKMEFXXIAHOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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